molecular formula C23H22N4O4S B2444278 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021263-04-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2444278
CAS No.: 1021263-04-6
M. Wt: 450.51
InChI Key: IPLUIKGWKIGUAT-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4S and its molecular weight is 450.51. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-14-5-3-6-16(11-14)24-23(28)18-12-19(20-7-4-9-31-20)25-22-21(18)15(2)26-27(22)17-8-10-32(29,30)13-17/h3-7,9,11-12,17H,8,10,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLUIKGWKIGUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of GIRK channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through the channel. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.

Pharmacokinetics

It has been reported that similar compounds displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds. This suggests that this compound may also have favorable ADME properties, which could enhance its bioavailability and therapeutic potential.

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule notable for its diverse structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C20H18N4O6SC_{20}H_{18}N_{4}O_{6}S with a molecular weight of approximately 442.4 g/mol. Its structure includes:

  • A pyrazolo[3,4-b]pyridine core.
  • A furan moiety.
  • A tetrahydrothiophene ring.
  • An N-(m-tolyl) substituent.

These components are believed to contribute to the compound's biological properties.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activities. Some of the key activities include:

  • Antimicrobial Activity : The presence of the thiophene and furan rings has been linked to antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Pyrazole derivatives are known for their anticancer effects. This compound may inhibit tumor growth by targeting specific enzymes involved in cancer progression.
  • Anti-inflammatory Effects : Compounds with furan and thiophene structures often exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged from various studies:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as thymidine phosphorylase (TP), which is crucial for tumor growth.
  • Oxidative Stress Reduction : Some derivatives have shown potential as antioxidants, reducing oxidative stress in cells.
  • Receptor Modulation : The structural components may interact with specific receptors involved in cellular signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds and their mechanisms:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those with similar structural features to our compound. It was found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Study 2: Anticancer Potential

Research on pyrazolo[3,4-b]pyridine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The study highlighted that these compounds could induce apoptosis in cancer cells while sparing normal cells .

Study 3: Anti-inflammatory Effects

A comparative analysis showed that compounds containing thiophene rings significantly reduced inflammatory markers in animal models. This suggests that our compound may also possess similar anti-inflammatory properties .

Data Summary Table

Biological ActivityEvidenceRemarks
AntimicrobialInhibition of bacterial growth in vitroPotential for new antibiotic development
AnticancerInduction of apoptosis in cancer cellsPromising for targeted cancer therapies
Anti-inflammatoryReduction of inflammatory markersUseful in treating chronic inflammatory diseases

Scientific Research Applications

Structural Features

The molecular formula of this compound is C21H25N5O4SC_{21}H_{25}N_{5}O_{4}S, and it has a molecular weight of approximately 443.5 g/mol. The structure integrates several functional groups, including:

  • Pyrazolo[3,4-b]pyridine : A heterocyclic moiety known for various biological activities.
  • Furan ring : Often associated with anti-inflammatory and anticancer properties.
  • Tetrahydrothiophene : Contributes to the compound's chemical reactivity and potential biological effects.

Biological Activities

Research indicates that the compound exhibits a range of biological activities, making it a candidate for further investigation in drug development. Notable activities include:

  • Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activity against various pathogens .
  • Anticancer Activity : The incorporation of thiazole and furan rings in related compounds has been linked to anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The furan moiety is often associated with anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : Utilizing appropriate starting materials to construct the pyrazole framework.
  • Functionalization : Introducing the tetrahydrothiophene and furan groups through targeted reactions.
  • Final Modifications : Adjusting substituents to enhance biological activity and solubility.

Applications in Medicinal Chemistry

The unique structural features of this compound position it as a valuable candidate in medicinal chemistry. Its applications can be categorized as follows:

Drug Development

The compound's diverse biological activities make it a promising lead in the development of new pharmaceuticals targeting:

  • Infectious Diseases : Leveraging its antimicrobial properties to combat bacterial and fungal infections.
  • Cancer Therapy : Investigating its potential as an anticancer agent through preclinical studies focusing on specific cancer types.

Structure-Activity Relationship Studies

Understanding how variations in the compound's structure affect its biological activity can lead to the design of more effective derivatives. This involves:

  • Modification of Functional Groups : Systematic changes to assess impacts on potency and selectivity.
  • Molecular Docking Studies : Computational approaches to predict interactions with biological targets .

Case Studies

Recent studies have explored various derivatives of pyrazolo[3,4-b]pyridine compounds, revealing insights into their mechanisms of action:

  • A study demonstrated that derivatives with furan substitutions exhibited enhanced anti-inflammatory activity through inhibition of key enzymes involved in inflammatory pathways .
  • Another investigation highlighted the anticancer potential of thiazole-containing pyrazoles, showing effectiveness against specific cancer cell lines .

Chemical Reactions Analysis

Core Pyrazolo[3,4-b]pyridine Reactivity

The pyrazolo[3,4-b]pyridine scaffold is a fused bicyclic system with inherent electrophilic and nucleophilic sites. Key reactions include:

Reaction Type Conditions/Reagents Outcome Source
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitration at C5 position of the pyridine ring, forming nitro derivatives
Nucleophilic Attack Grignard reagents (RMgX)Addition at C4 or C7 positions, depending on steric and electronic factors
Oxidation KMnO₄ or H₂O₂Oxidation of pyridine ring to form N-oxide derivatives

The methyl group at position 3 can undergo halogenation (e.g., Cl₂/FeCl₃) to form 3-chloromethyl analogs, while the carboxamide group at position 4 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid .

1,1-Dioxidotetrahydrothiophen-3-yl Group

This sulfone-containing substituent participates in:

Reaction Reagents Product Mechanistic Insight
Nucleophilic Substitution NH₃ or amines (e.g., morpholine)Replacement of sulfone with amine groupsSulfone acts as a leaving group due to electron-withdrawing effects
Reduction LiAlH₄ or NaBH₄Reduction to tetrahydrothiophene (non-sulfonated analog)Selective reduction of sulfone to thioether

Furan-2-yl Group

The furan ring undergoes electrophilic substitution and cycloaddition:

Reaction Reagents Product Application
Nitration Acetyl nitrate (AcONO₂)5-Nitro-furan-2-yl derivativeEnhances electron-deficient character for further coupling
Diels-Alder Reaction Maleic anhydrideFuran acts as diene, forming bicyclic adductsUtility in synthesizing polycyclic systems

Carboxamide Functionalization

The N-(m-tolyl)carboxamide moiety undergoes:

Reaction Conditions Outcome Rationale
Hydrolysis HCl (6M), refluxCarboxylic acid formation (4-carboxy-pyrazolo[3,4-b]pyridine)Acid-catalyzed cleavage of amide bond
Condensation POCl₃ or SOCl₂Conversion to acyl chloride for nucleophilic substitutionFacilitates coupling with alcohols or amines

Synthetic Modifications

Multi-step protocols for derivatization include:

  • Friedländer Condensation : Formation of fused quinoline systems using o-aminocarbonyl compounds .

  • Suzuki-Miyaura Coupling : Introduction of aryl/heteroaryl groups at position 6 (furan-2-yl site) using Pd catalysts .

  • Mannich Reaction : Aminomethylation at the pyridine ring’s C5 position .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming furan and sulfone fragments (TGA data inferred from).

  • Photodegradation : UV exposure leads to cleavage of the furan ring, generating diketone intermediates .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Heterocyclic coupling : Pyrazolo[3,4-b]pyridine cores are constructed via cyclocondensation of aminopyrazoles with ketones or aldehydes.
  • Sulfone formation : The tetrahydrothiophene-1,1-dioxide moiety is introduced via oxidation of thiophene intermediates using hydrogen peroxide or ozone .
  • Amide coupling : The m-tolyl carboxamide group is added via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous conditions .

Q. Which spectroscopic and analytical methods are optimal for structural characterization?

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) resolve substituent positions and confirm regiochemistry .
  • X-ray crystallography : Determines absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
  • HPLC-MS : Validates purity (>95%) and molecular weight via ESI or MALDI-TOF .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility : Use shake-flask methods in PBS, DMSO, or simulated biological fluids with UV-Vis quantification .
  • Stability : Monitor degradation via accelerated stability studies (40°C/75% RH) and LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatives?

  • Quantum chemical calculations : Predict reaction pathways and transition states (e.g., DFT at B3LYP/6-31G* level) to identify energetically favorable routes .
  • Machine learning : Train models on existing reaction data to predict optimal solvents, catalysts, and temperatures for yield improvement .

Q. What approaches are used to resolve contradictions in bioactivity data?

  • Batch analysis : Compare purity (>98% by HPLC) and stereochemical consistency (via chiral HPLC) across batches .
  • Assay validation : Replicate activity assays under standardized conditions (e.g., cell line authentication, controlled ATP levels) to minimize variability .
  • Metabolite screening : Use LC-HRMS to rule out off-target interactions from degradation products .

Q. How can structure-activity relationships (SAR) be systematically studied?

  • Fragment-based design : Replace substituents (e.g., furan with thiophene, m-tolyl with halogenated aryl groups) to assess effects on target binding .
  • Free-energy perturbation (FEP) : Simulate binding affinities of analogs to prioritize synthesis .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to guide derivative design .

Q. What methodologies enable efficient scale-up from lab to pilot-scale synthesis?

  • Process intensification : Use microreactors for exothermic steps (e.g., sulfone oxidation) to improve heat transfer and safety .
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., stoichiometry, residence time) while minimizing experimental runs .

Methodological Considerations

Q. How are regiochemical ambiguities in the pyrazolo[3,4-b]pyridine core resolved?

  • NOE spectroscopy : Identifies spatial proximity of substituents (e.g., methyl group at position 3 vs. 1) .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled intermediates to track nitrogen incorporation in heterocycles .

Q. What strategies mitigate byproduct formation during amide coupling?

  • Activation agents : Replace EDC with T3P (propylphosphonic anhydride) to reduce racemization .
  • Low-temperature coupling : Perform reactions at 0–4°C to suppress side reactions .

Q. How can solvent effects on reactivity be systematically evaluated?

  • Kamlet-Taft parameters : Correlate solvent polarity (π\pi^*), hydrogen-bond acidity (α\alpha), and basicity (β\beta) with reaction rates .
  • Green chemistry metrics : Prioritize solvents with low EHS (environmental, health, safety) scores (e.g., cyclopentyl methyl ether over THF) .

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